molecular formula C5H12O2 B104693 1,5-Pentanediol CAS No. 111-29-5

1,5-Pentanediol

Cat. No. B104693
CAS RN: 111-29-5
M. Wt: 104.15 g/mol
InChI Key: ALQSHHUCVQOPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06485665B1

Procedure details

This can be accomplished by a partial replacement of the aforementioned diols by other diols such as 1,2-propane diol and 2,3-butane diol, or by using methyl-substituted dicarbonic acids. By using the aforementioned longer-chained glycols, such as 1,4-butane diol, 1,5-pentane diol and/or 1,6-hexane diol, elastomers of increased hydrolytic stability are obtained.
[Compound]
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl-substituted dicarbonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
glycols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH:2]([OH:4])[CH3:3].[CH3:6][CH:7]([OH:11])[CH:8]([OH:10])[CH3:9]>>[CH2:1]([OH:5])[CH2:2][CH2:3][CH2:8][OH:10].[CH2:7]([OH:11])[CH2:8][CH2:9][CH2:1][CH2:2][OH:4].[CH2:1]([OH:5])[CH2:2][CH2:3][CH2:6][CH2:7][CH2:8][OH:10]

Inputs

Step One
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)O)O
Step Five
Name
methyl-substituted dicarbonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
glycols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C(CCCCO)O
Name
Type
product
Smiles
C(CCCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.